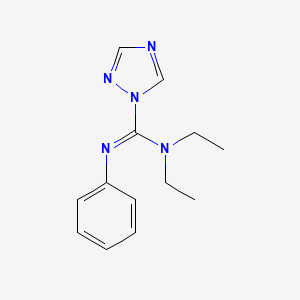![molecular formula C33H36N4O7 B5100082 N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid](/img/structure/B5100082.png)
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: Introduction of the benzyl group through nucleophilic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Formation of the Amide Bond: This can be achieved through coupling reactions using reagents like carbodiimides.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and dimethoxyphenyl groups.
Reduction: Reduction reactions can occur at the amide bond or the heterocyclic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may serve as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Medicine
The structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide
- N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propionamide
Uniqueness
The unique structural features of “N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid” include the specific arrangement of the benzyl, dimethoxyphenyl, and amide groups, which may confer distinct pharmacological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3.C2H2O4/c1-34(17-15-22-13-14-27(37-2)28(19-22)38-3)21-29(36)33-30-24-11-7-8-12-26(24)32-31-25(30)16-18-35(31)20-23-9-5-4-6-10-23;3-1(4)2(5)6/h4-14,19H,15-18,20-21H2,1-3H3,(H,32,33,36);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRCJCJEMOWBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5100007.png)

![N-[(E)-3-(2-hydroxyethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5100020.png)
![2-(3-bromo-4-methoxyphenyl)-N-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-benzoxazol-5-amine](/img/structure/B5100021.png)
![6-(2,4-Difluorophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5100030.png)

![2-chloro-N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline](/img/structure/B5100043.png)

![3-({[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5100053.png)
![8-bromo-2-(3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5100059.png)
![N-benzyl-N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5100060.png)
![3,5-dimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-4-isoxazolecarboxamide](/img/structure/B5100067.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5100072.png)

